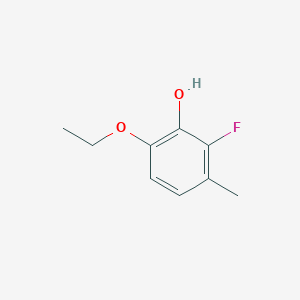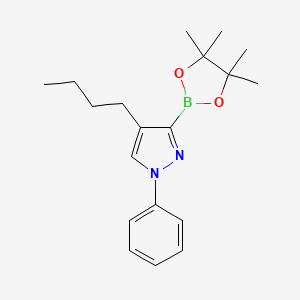
Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester is a derivative of phenylalanine, an essential amino acid that serves as a building block for proteins This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester typically involves the esterification of phenylalanine derivatives. One common method is the reaction of phenylalanine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethanol and a catalyst like sulfuric acid to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Phenylalanine, N-(4-methoxyphenyl)-, methyl ester
- Phenylalanine, N-(4-methoxyphenyl)-, propyl ester
Uniqueness
Phenylalanine, N-(4-methoxyphenyl)-beta-oxo-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with biological molecules. Compared to its methyl and propyl ester counterparts, the ethyl ester may exhibit different solubility and stability properties.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
ethyl (2S)-2-(4-methoxyanilino)-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C18H19NO4/c1-3-23-18(21)16(17(20)13-7-5-4-6-8-13)19-14-9-11-15(22-2)12-10-14/h4-12,16,19H,3H2,1-2H3/t16-/m0/s1 |
InChI Key |
DGWNBMFTIRTHNJ-INIZCTEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12335237.png)




![(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)](/img/structure/B12335279.png)






![3-[2-(Diethylamino)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12335331.png)

